

# Technical Guide: NMR Analysis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine

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## Compound of Interest

Compound Name:	1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Cat. No.:	B188383

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**. This document includes tabulated quantitative NMR data, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and predicted  $^{13}\text{C}$  NMR data for **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**. The proton NMR data is based on experimental findings, while the carbon-13 data is predicted due to the current unavailability of experimental spectra in public databases.

### Table 1: $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.21	d	1H	2.51	H-3
8.14	dd	1H	9.03, 2.76	H-5
7.28	d	1H	9.03	H-6
3.11-3.24	m	4H	-	Piperazine (N-CH <sub>2</sub> )
2.43-2.55	m	4H	-	Piperazine (N-CH <sub>2</sub> )
2.24	s	3H	-	Methyl (CH <sub>3</sub> )

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz[1]

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
152.5	C-1
142.1	C-4
130.2	C-2
125.8	C-5
124.1	C-3
118.9	C-6
54.7	Piperazine (N-CH <sub>2</sub> )
50.1	Piperazine (N-CH <sub>2</sub> )
45.9	Methyl (CH <sub>3</sub> )

Prediction performed using standard NMR prediction software. Actual values may vary.

## Experimental Protocols

The following protocol describes the synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.

### Synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**[1]

Materials:

- 3-Chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol)
- N-methylpiperazine (17.2 g, 172 mmol)
- Water
- Dry reaction flask

Procedure:

- In a dry reaction flask, combine 3-chloro-4-fluoronitrobenzene (10.05 g, 57.2 mmol) and N-methylpiperazine (17.2 g, 172 mmol).
- An exothermic reaction will be observed. Stir the mixture continuously for 1 hour.
- After 1 hour, quench the reaction by adding water to the reaction mixture.
- A brown solid precipitate will form. Collect the solid by filtration.
- Wash the collected solid thoroughly with plenty of water to remove any unreacted starting materials and by-products.
- Dry the final product, **1-(2-chloro-4-nitrophenyl)-4-methylpiperazine**, in the air.
- The expected yield is approximately 14.1 g (96%).

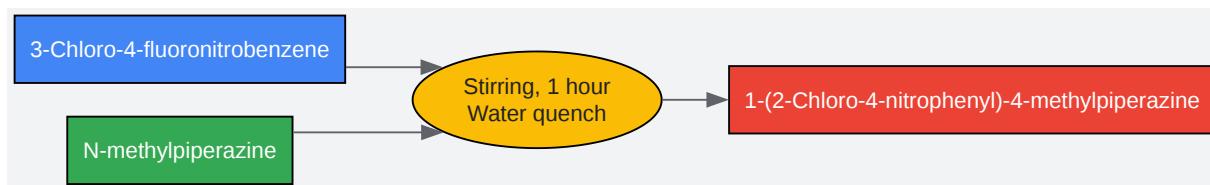
Characterization:

The identity and purity of the synthesized compound were confirmed by  $^1\text{H}$  NMR and mass spectrometry.[1]

- $^1\text{H}$  NMR (400 MHz, DMSO-d6):  $\delta$  8.21 (d,  $J$  = 2.51 Hz, 1H), 8.14 (dd,  $J$  = 9.03, 2.76 Hz, 1H), 7.28 (d,  $J$  = 9.03 Hz, 1H), 3.11-3.24 (m, 4H), 2.43-2.55 (m, 4H), 2.24 (s, 3H).[1]
- Mass Spectrometry (MS): m/z 255 (M+).[1]

## Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.



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Caption: Synthesis of **1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine**.

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## References

- 1. 16154-62-4 | CAS DataBase [m.chemicalbook.com]
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